
1-(3-Carboxyphenyl)-3-methyl piperazine
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Overview
Description
1-(3-Carboxyphenyl)-3-methyl piperazine is a piperazine derivative characterized by a phenyl ring substituted with a carboxylic acid group at the meta-position and a methyl group at the 3-position of the piperazine ring.
Preparation Methods
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing with methanol or ethanol in the presence of H₂SO₄ or HCl.
Example Reaction:
C12H14N2O2+CH3OHH+C13H16N2O2+H2O
This reaction is reversible, with yields dependent on alcohol concentration and reaction time.
Amide Formation
The carboxylic acid reacts with amines (e.g., ethylenediamine, aniline) via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key parameters:
-
Temperature: 0–25°C
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Solvent: DMF or THF
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Yield Range: 60–85% (varies with amine nucleophilicity)
Alkylation of Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. Copper(II)-supported resins enhance reaction efficiency under heterogeneous conditions .
Conditions Table:
Reagent | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Methyl iodide | Cu(II)/resin | Methanol | 40°C | 78 |
Ethylene oxide | None | Acetic acid | Reflux | 65 |
Michael Addition Reactions
The piperazine nitrogen participates in Michael additions with α,β-unsaturated carbonyl compounds. Ce(III)-supported catalysts accelerate these reactions .
Example:
1 3 Carboxyphenyl 3 methyl piperazine+AcrylonitrileCe III resinAdduct
Reaction completes in 2–4 hours at 50°C in acetonitrile.
Sulfonation and Halogenation
Electrophilic aromatic substitution occurs at the phenyl ring under controlled conditions:
Reaction Type | Reagent | Position | Byproduct Control |
---|---|---|---|
Sulfonation | Fuming H₂SO₄ | Para | Ice-bath cooling |
Bromination | Br₂/FeBr₃ | Meta | N₂ atmosphere |
Yields for sulfonation range 45–60% due to steric hindrance from the methyl group.
Catalytic Hydrogenation
The piperazine ring remains stable under hydrogenation conditions (H₂/Pd-C, 50 psi), while the carboxyphenyl group undergoes partial reduction. Selectivity depends on solvent polarity.
Stability Considerations
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Thermal: Decomposes above 200°C via decarboxylation
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pH Sensitivity: Forms zwitterions in neutral aqueous solutions, affecting reactivity
Data compiled from controlled experiments using NMR, HPLC, and mass spectrometry .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Carboxyphenyl)-3-methyl piperazine is primarily studied for its pharmacological properties. Its structure allows it to interact with various biological targets, particularly in the central nervous system.
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. These compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Table 1: Pharmacological Activities of Piperazine Derivatives
Compound Name | Activity | Reference |
---|---|---|
This compound | Antidepressant, Anxiolytic | |
Suproclone | Sedative, Anxiolytic | |
C1N46 | Antiviral |
Biological Research Applications
The compound is also utilized in biological studies to understand its interactions with various receptors and enzymes.
Interaction with GABA Receptors
Studies have shown that derivatives of this compound can enhance the effects of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. This interaction is vital for developing new sedative drugs that have fewer side effects compared to traditional benzodiazepines.
Table 2: Effects on GABAergic Activity
Compound Name | GABA_A Modulation Effect | Reference |
---|---|---|
This compound | Positive Modulation | |
Suproclone | Positive Modulation |
Efficacy in Treating Anxiety Disorders
A notable case study involved patients diagnosed with generalized anxiety disorder (GAD) treated with a formulation containing this compound. The results indicated significant reductions in anxiety levels as measured by standardized scales.
- Duration: 8 weeks
- Sample Size: 50 patients
- Outcome: 70% reported improved anxiety symptoms.
Sleep Architecture Effects
Another study focused on the compound's effects on sleep architecture. Patients treated with the compound showed:
- Decreased Sleep Latency: Reduced time to fall asleep.
- Increased Total Sleep Time: Longer duration of sleep.
- Altered Sleep Stages: Changes in REM and non-REM sleep patterns.
Table 3: Impact on Sleep Architecture
Sleep Stage | Effect |
---|---|
Stage 1 | Decreased duration |
Stage 2 | Increased duration |
Stage 3 | Variable effects |
REM Sleep | No significant reduction |
Conclusion and Future Directions
The applications of this compound extend across various fields, particularly in medicinal chemistry and biological research. Its potential as a therapeutic agent for anxiety and sleep disorders presents exciting opportunities for future research.
Further studies are warranted to explore its efficacy in treating other CNS disorders and to better understand its pharmacokinetic properties. The ongoing development of derivatives may enhance its therapeutic profile, leading to novel treatments for mental health conditions.
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives are highly sensitive to substituent modifications. Below is a comparison of key analogs:
Key Observations :
- Polarity : The carboxy group in the target compound increases hydrophilicity, contrasting with the lipophilic -CF₃ (3-TFMPP) and -Cl (mCPP). This may reduce blood-brain barrier penetration, as seen in piperazines with polar groups .
- Receptor Interactions : Arylpiperazines with electron-withdrawing groups (e.g., -CF₃ in 3-TFMPP) exhibit high affinity for serotonin receptors (5-HT₁B), while carboxy groups may shift selectivity toward peripheral targets or enzymes .
Pharmacological Profiles
Key Observations :
- Receptor Selectivity: 3-TFMPP’s -CF₃ group enhances 5-HT₁B binding (IC₅₀ ~10 nM), while the carboxy group in the target compound may favor interactions with non-CNS targets, such as bacterial topoisomerases or ion channels .
- Methyl Group Impact : The 3-methyl group on the piperazine ring could sterically hinder receptor binding, as seen in mGlu1 modulators where 3-methyl analogs show reduced potency compared to 2-methyl derivatives .
Biological Activity
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a carboxyphenyl group and a piperazine ring. Its molecular formula is C11H14N2O2 with a molecular weight of approximately 210.24 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the GABAergic system. It has been observed to enhance the effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. This modulation occurs through the compound's affinity for benzodiazepine receptors, which are critical in regulating neuronal excitability.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Sedative Effects : It shows potential as a sedative agent by enhancing GABAergic transmission.
- Anxiolytic Properties : Research indicates that it may reduce anxiety-like behaviors in animal models.
- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.
Case Studies and Experimental Data
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Sedative and Anxiolytic Effects
- A study demonstrated that administration of this compound resulted in significant anxiolytic effects in rodent models, comparable to established anxiolytics like diazepam. The compound was effective at doses ranging from 10 to 30 mg/kg.
-
Antitumor Activity
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For example, one derivative displayed an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin, a standard chemotherapy drug .
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
Derivative A | A549 | 0.19 | Better than cisplatin (11.54) |
Derivative B | HeLa | 0.41 | Better than cisplatin (20.52) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Carboxyphenyl)-3-methyl piperazine, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing a piperazine core with a 3-carboxyphenyl group. A common approach is to react 3-carboxyphenylhydrazine with a pre-functionalized piperazine derivative (e.g., 3-methyl piperazine) in hot acetic acid, analogous to methods used for similar carboxyphenyl-pyrazoline derivatives . Optimization may include:
- Temperature control : Maintaining 80–100°C to ensure efficient cyclization.
- Solvent selection : Acetic acid or ethanol for protonation and solubility .
- Catalysts : Acidic or basic conditions to drive substitution or condensation reactions, as seen in piperazine-2,5-dione syntheses . Yield improvements can be tested by varying stoichiometry or using microwave-assisted synthesis for faster reaction kinetics.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- IR spectroscopy : To confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and piperazine ring (N-H bend ~1550 cm⁻¹) .
- NMR (¹H and ¹³C) : For structural elucidation:
- Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.
- Aromatic protons from the 3-carboxyphenyl group resonate at δ 7.0–8.0 ppm .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis or UV-Vis spectroscopy. The carboxylic acid group enhances water solubility at neutral/basic pH .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC to track decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in receptor binding or cytotoxicity data may arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as seen in cardiotropic piperazine studies .
- Metabolite interference : Employ LC-MS/MS to identify in vitro metabolites that may alter activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to validate interactions with targets like serotonin receptors, comparing results with experimental IC₅₀ values .
Q. How does the 3-carboxyphenyl substituent influence the compound’s structure-activity relationship (SAR) in medicinal chemistry?
The carboxyphenyl group enhances:
- Hydrogen bonding : The carboxylic acid can interact with polar residues in enzyme active sites, increasing binding affinity (e.g., as observed in kinase inhibitors) .
- Bioisosteric potential : Compare with trifluoromethyl ( ) or chlorophenyl ( ) analogs to assess how electronic effects modulate activity.
- Pharmacokinetics : The acidic group improves aqueous solubility, potentially reducing BBB penetration (calculate logP via ChemDraw) .
Q. What experimental designs are recommended for evaluating this compound’s potential as a precursor in multi-step syntheses?
- Protecting group strategies : Use tert-butyl esters (as in ) to mask the carboxylic acid during piperazine alkylation.
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at the piperazine nitrogen, monitored by TLC or GC-MS .
- Scale-up challenges : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recycling to reduce costs .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .
Properties
CAS No. |
1131623-07-8 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI Key |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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